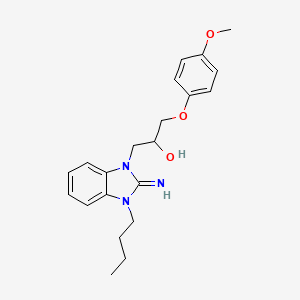![molecular formula C23H16O5 B11607800 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11607800.png)
3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a fused benzofuran and chromenone ring system with methoxy groups attached to the phenyl and benzo rings. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final furochromenone structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases, leading to the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or acetonitrile, and controlled temperatures. .
Scientific Research Applications
3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: This compound has a similar furochromenone structure but with different substituents, leading to variations in its chemical and biological properties.
3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Another similar compound with a phenyl group instead of a methoxy group, which may result in different reactivity and applications.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: This compound has a chromenone core with hydroxy and methoxy substituents, offering different biological activities.
Properties
Molecular Formula |
C23H16O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-methoxy-10-(4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H16O5/c1-25-14-5-3-13(4-6-14)20-12-27-21-11-22-17(10-18(20)21)16-8-7-15(26-2)9-19(16)23(24)28-22/h3-12H,1-2H3 |
InChI Key |
IJEKXFHVLVHLRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=C(C=C(C=C5)OC)C(=O)OC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11607717.png)

![ethyl (5E)-2-methyl-4-oxo-5-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607731.png)
![(4Z)-4-{3-bromo-5-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11607735.png)
![9-Methyl-3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11607738.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607745.png)
![1-[6-(6-nitro-1,3-benzodioxol-5-yl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607746.png)
![6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine](/img/structure/B11607748.png)
![2-Cyclohexyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11607751.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607759.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11607765.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11607774.png)
![N-(4-chlorophenyl)-4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B11607781.png)
![2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11607783.png)
